(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H23FN4O4S and its molecular weight is 410.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Property Enhancement for Fuel Cell Applications
A novel sulfonated poly(ether ether ketone) was synthesized to improve fuel cell applications, showing that modifications of chemical structures similar to the compound of interest can lead to materials with enhanced proton conductivity and selectivity (Li et al., 2009). This research highlights the potential of chemically modified compounds in advancing materials science, particularly for energy production and storage.
Fluorometric Determination Techniques
The development of methods for the fluorometric determination of chemical compounds, such as 9,10-Phenanthrenequinone, via reactions with specific reagents, demonstrates the relevance of intricate chemical structures in analytical chemistry. This technique involves the transformation of the compound into a fluorescent product, enabling its detection and quantification (Tachibana et al., 1982). Such methodologies could be applicable to the compound for its detection or quantification in complex mixtures.
Proton Exchange Membranes for Fuel Cells
Research on comb-shaped poly(arylene ether sulfone)s has revealed that the incorporation of sulfonic acid groups into polymers can significantly enhance their suitability as proton exchange membranes in fuel cells (Kim et al., 2008). This work underscores the potential of modifying compounds with specific functional groups, akin to the structure of interest, to improve the efficiency and performance of energy-related applications.
Advanced Synthesis for Potential Therapeutics
Efforts to synthesize complex molecules, such as potent BACE1 inhibitors for the treatment of Alzheimer's Disease, showcase the intricate chemistry involved in developing new therapeutics. The synthesis involves multiple steps, including Friedel-Crafts reactions and aminohydantoin formation, to achieve the target molecule with high yield (Zhou et al., 2009). This example illustrates the relevance of complex chemical synthesis in drug development, potentially applicable to derivatives of the compound of interest for pharmaceutical applications.
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical pathways
Imidazole derivatives are involved in a wide range of biochemical processes due to their presence in key biological molecules such as histidine and purine .
Pharmacokinetics
Imidazole itself is highly soluble in water and other polar solvents, which could influence the absorption, distribution, metabolism, and excretion (adme) properties of its derivatives .
Result of action
Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Given the wide range of activities shown by imidazole derivatives, it could potentially have diverse effects depending on the specific targets it interacts with .
Properties
IUPAC Name |
[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O4S/c1-13-20-17(12-21(13)2)28(25,26)23-8-4-7-22(9-10-23)18(24)14-5-6-16(27-3)15(19)11-14/h5-6,11-12H,4,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUDTSBEHQESRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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